Researchers have utilized SC to study the responses of bacteria to various stimuli. In a study published in the journal "Mutation Research," SC was employed to assess the DNA repair response in the bacterium Escherichia coli []. This research provided insights into the mechanisms by which bacteria cope with DNA damage.
SC has also been used to investigate the factors influencing the germination of Clostridium difficile spores, a bacterium responsible for antibiotic-associated diarrhea. A study published in "Applied and Environmental Microbiology" employed SC to examine the physical and chemical factors affecting spore germination []. This research holds potential for developing strategies to prevent C. difficile infections.
Beyond the aforementioned examples, SC finds applications in various other research areas, including:
Sodium chenodeoxycholate is a bile acid salt derived from chenodeoxycholic acid, primarily found in the bile of humans and other mammals. Its chemical formula is and it plays a crucial role in the digestion and absorption of dietary fats. As a detergent, sodium chenodeoxycholate facilitates the solubilization of lipids in the intestinal lumen, enhancing their absorption through the intestinal epithelium . This compound is often conjugated with amino acids such as glycine or taurine, which further increases its solubility and functionality in the digestive process .
Sodium chenodeoxycholate exhibits several biological activities. It has been shown to influence gastrointestinal motility and colonic transit times, with studies indicating that it may have different effects depending on the context of use. For instance, sodium chenodeoxycholate can increase colonic transit in healthy individuals but may have varying effects in conditions like irritable bowel syndrome . Furthermore, it enhances intracellular calcium levels, which can influence various cellular processes .
Sodium chenodeoxycholate can be synthesized through several methods:
These methods allow for both natural extraction and synthetic production, catering to different research and clinical needs.
Sodium chenodeoxycholate has various applications:
Research has indicated that sodium chenodeoxycholate interacts with various biological molecules and systems. For example, it has been studied for its effects on intestinal permeability and motility, highlighting its dual role as both a therapeutic agent and a modulator of gut function . Additionally, studies involving micellar structures have shown how sodium chenodeoxycholate forms complexes with other compounds, influencing their solubility and bioavailability .
Sodium chenodeoxycholate shares similarities with several other bile acids and their salts. Here are some comparable compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
Sodium deoxycholate | C24H39NaO4 | Derived from cholic acid; more potent at emulsifying fats. |
Sodium taurocholate | C26H45NNaO7S | Conjugated with taurine; enhances fat absorption significantly. |
Sodium glycocholate | C26H43NNaO6 | Conjugated with glycine; involved in lipid digestion. |
Chenodeoxycholic acid | C24H40O4 | The parent compound; not a salt but crucial for bile acid synthesis. |
Sodium chenodeoxycholate is unique due to its specific role in cholesterol metabolism and its distinct influence on gastrointestinal motility compared to these similar compounds. Its ability to modulate both lipid absorption and bile acid recycling sets it apart within this class of molecules.
Sodium chenodeoxycholate (C₂₄H₃₉NaO₄) is the sodium salt of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. Its IUPAC name is sodium (4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate. Structurally, it features a steroid nucleus with hydroxyl groups at positions 3α and 7α, a carboxyl group at position 24, and a sodium ion counterbalancing the deprotonated carboxylate group. This amphipathic structure enables micelle formation, critical for lipid solubilization.
Table 1: Key Chemical Properties of Sodium Chenodeoxycholate
Property | Value | Source |
---|---|---|
Molecular Weight | 414.55 g/mol | |
Melting Point | 298°C (decomposes) | |
Solubility | >20 mg/mL in water | |
Purity | ≥97.0% (GC) | |
CAS Registry Number | 2646-38-0 |
Synonyms include chenodeoxycholic acid sodium salt, chenodiol, and sodium 3α,7α-dihydroxy-5β-cholan-24-oate.
Sodium chenodeoxycholate was first isolated in 1924 from goose bile, reflected in its "cheno" prefix (Greek: χήν, "goose"). Early 20th-century studies identified its role in lipid digestion, but research intensified in the 1970s when it was repurposed for gallstone dissolution. By the 1980s, its ability to modulate cholesterol metabolism via nuclear receptors like farnesoid X receptor (FXR) became a focal point.
Table 2: Milestones in Sodium Chenodeoxycholate Research
Year | Development | Significance |
---|---|---|
1924 | Isolation from goose bile | Initial structural characterization |
1976 | Marketed as Chenofalk® for gallstones | First therapeutic application |
1999 | Off-label use for cerebrotendinous xanthomatosis | Expanded clinical utility |
2017 | EMA approval for CTX treatment | Formal recognition of orphan drug status |
2025 | FDA approval for CTX (branded as Ctexli®) | Validation of molecular mechanisms |
The compound’s transition from a digestive surfactant to a targeted therapeutic agent underscores its biochemical versatility.
Sodium chenodeoxycholate bridges biochemistry, pharmacology, and materials science:
Table 3: Research Applications by Discipline
Discipline | Application | Mechanism |
---|---|---|
Biochemistry | Cholesterol homeostasis | FXR activation and CYP7A1 inhibition |
Pharmacology | CTX treatment | Replacement therapy for bile acid deficiency |
Metabolic Research | BAT activation | TGR5 receptor modulation |
Nanotechnology | Drug delivery systems | Micelle formation and stabilization |
This multidisciplinary utility positions sodium chenodeoxycholate as a cornerstone compound in both basic and applied research.
Sodium chenodeoxycholate possesses the molecular formula C₂₄H₃₉NaO₄ with a molecular weight of 414.55 grams per mole [1] [2] [3]. The compound exhibits a complex stereochemical configuration characteristic of bile acid salts, featuring multiple chiral centers within its steroid backbone [1]. The International Union of Pure and Applied Chemistry name for this compound is sodium (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate [1].
The structural framework consists of a steroid nucleus derived from cholanic acid with hydroxyl groups positioned at the 3-alpha and 7-alpha positions [2] [3]. The carboxylate group at position 24 forms the ionic interaction with the sodium cation [1] [4]. The compound demonstrates absolute stereochemistry with ten defined stereocenters and zero E/Z centers [4]. The three-dimensional arrangement shows the characteristic rigid steroid backbone with specific spatial orientation of functional groups that determines its physicochemical properties [1] [4].
Table 1: Molecular Structure Data for Sodium Chenodeoxycholate
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₄H₃₉NaO₄ | [1] [2] [3] |
Molecular Weight | 414.55 g/mol | [1] [2] [3] |
Chemical Abstracts Service Number | 2646-38-0 | [1] [2] [3] |
Defined Stereocenters | 10/10 | [4] |
Charge | 0 | [4] |
International Chemical Identifier Key | WDFRNBJHDMUMBL-OICFXQLMSA-M | [4] |
Sodium chenodeoxycholate exists primarily as an unconjugated bile salt, representing the sodium salt form of chenodeoxycholic acid [5] [6]. The compound demonstrates limited tautomeric behavior due to the stability of its steroid ring system and the ionic nature of the carboxylate group [5] [7]. Unlike conjugated bile acids, sodium chenodeoxycholate lacks amino acid conjugation at the carboxylic acid terminus [6] [8].
The conjugation state significantly influences the compound's physicochemical properties compared to its glycine and taurine conjugated counterparts [6] [9]. Research indicates that unconjugated bile salts like sodium chenodeoxycholate exhibit different micellization behaviors and critical micelle concentrations compared to their conjugated forms [9] [10]. The unconjugated state results in a higher critical micelle concentration and smaller aggregation numbers relative to conjugated bile salts [9] [11].
Comparative studies demonstrate that the free carboxylate group in sodium chenodeoxycholate provides different hydrogen bonding patterns and electrostatic interactions compared to glycine or taurine conjugated derivatives [6] [8]. The unconjugated nature allows for more direct ionic interactions with counterions and influences the compound's solubility characteristics [9] [10].
Sodium chenodeoxycholate exhibits variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature [12] [13] [14]. In aqueous systems, the compound demonstrates excellent water solubility at 20 milligrams per milliliter, making it highly bioavailable in physiological conditions [12] [13]. The aqueous buffer solubility remains consistent across various buffer systems, maintaining solubility levels of approximately 20 milligrams per milliliter [12] [13].
Table 2: Solubility Profile of Sodium Chenodeoxycholate
Solvent System | Solubility (mg/mL) | Reference |
---|---|---|
Water | 20 | [12] [13] |
Aqueous Buffers | 20 | [12] [13] |
Phosphate Buffered Saline (pH 7.2) | 0.5 | [14] |
Dimethyl Sulfoxide | 10 | [14] |
Dimethylformamide | 3 | [14] |
Ethanol | 1 | [14] |
The organic solvent solubility pattern reveals the compound's selective dissolution characteristics [14]. Dimethyl sulfoxide provides the highest organic solubility at 10 milligrams per milliliter, followed by dimethylformamide at 3 milligrams per milliliter [14]. Ethanol shows limited solubility at 1 milligram per milliliter, indicating the compound's preference for polar aprotic solvents over protic organic solvents [14].
Critical micelle concentration studies reveal temperature-dependent behavior, with values ranging from 1 to 5 millimolar depending on ionic strength and measurement methodology [15] [16] [17]. The compound forms small aggregates with aggregation numbers typically ranging from 5 to 17 molecules per micelle, significantly lower than conventional surfactants [15] [18] [11].
Sodium chenodeoxycholate demonstrates thermal decomposition behavior with a melting point of 298°C accompanied by decomposition [19] [20] [21]. The compound exhibits thermal stability under normal storage conditions but undergoes degradation at elevated temperatures [21] [22]. The decomposition temperature coincides with the melting point, indicating that the compound does not maintain structural integrity upon phase transition [21] [22].
Table 3: Thermal Properties of Sodium Chenodeoxycholate
Property | Value | Reference |
---|---|---|
Melting Point | 298°C (decomposition) | [19] [20] [21] |
Decomposition Temperature | 298°C | [21] [22] |
Flash Point | 298.8°C | [19] |
Boiling Point | 547.1°C at 760 mmHg | [19] [22] |
Storage Temperature | +15°C to +30°C | [14] |
Temperature-dependent micellization studies indicate that increasing temperature from 15°C to 85°C results in continuous decrease in hydrodynamic radius, suggesting thermal disruption of micellar structures [23]. The thermal behavior reflects the balance between hydrophobic interactions stabilizing the steroid backbone and electrostatic repulsions between charged carboxylate groups [23] [24].
The compound maintains chemical stability under recommended storage conditions between +15°C to +30°C, with degradation occurring primarily through thermal decomposition pathways at elevated temperatures [14] [21]. The absence of available flash point data below the decomposition temperature suggests limited volatility under normal conditions [21].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of sodium chenodeoxycholate in aqueous solution [25] [26]. Proton and carbon-13 nuclear magnetic resonance studies reveal characteristic chemical shifts corresponding to the steroid backbone and functional groups [25] [27]. The nuclear magnetic resonance data confirm the polarization effects within the steroid nucleus and provide assignment of all carbon and hydrogen environments [25] [26].
Table 4: Key Spectroscopic Characteristics
Technique | Key Features | Reference |
---|---|---|
¹H Nuclear Magnetic Resonance | Steroid backbone assignments, hydroxyl protons | [25] [26] |
¹³C Nuclear Magnetic Resonance | Complete carbon assignments, carboxylate carbon | [25] [27] |
Infrared Spectroscopy | Hydroxyl stretches, carboxylate vibrations | [28] [29] |
Mass Spectrometry | Molecular ion peak, fragmentation patterns | [1] |
Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups within the molecule [28] [29]. The hydroxyl groups at positions 3-alpha and 7-alpha generate broad absorption bands in the 3200-3550 wavenumber region [29] [30]. The carboxylate group produces strong absorption in the 1550-1600 wavenumber region, characteristic of ionic carboxylate vibrations [29] [30].
Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, corresponding to the aliphatic portions of the steroid framework [29] [30]. The steroid ring system contributes to multiple absorption bands throughout the fingerprint region, providing a unique spectroscopic signature for identification purposes [29] [31].
Irritant;Health Hazard